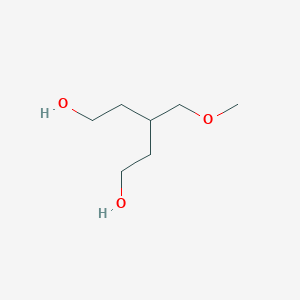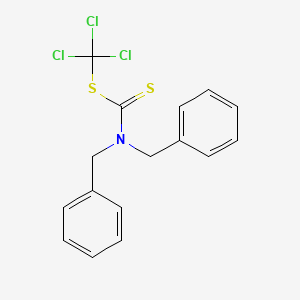
Octadeca-11,13-dienal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-11,13-dienal: is an organic compound with the molecular formula C18H32O It is a type of fatty aldehyde characterized by the presence of two double bonds at the 11th and 13th positions in its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octadeca-11,13-dienal typically involves the oxidation of corresponding alcohols or the reduction of carboxylic acids. One common method is the Dess-Martin oxidation, which converts alcohols to aldehydes with minimal isomerization of double bonds . Another approach involves the use of high-performance liquid chromatography to separate and purify the compound from complex mixtures .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using specific catalysts and controlled reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions: Octadeca-11,13-dienal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of corresponding alcohols.
Substitution: Reactions with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Octadeca-11,13-dienoic acid.
Reduction: Octadeca-11,13-dienol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadeca-11,13-dienal has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
9,12-Octadecadienal: Another fatty aldehyde with double bonds at the 9th and 12th positions.
Octadecatetraenoic acid: A polyunsaturated fatty acid with four double bonds.
Uniqueness: Octadeca-11,13-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its ability to modulate inflammatory and antioxidant pathways sets it apart from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.
Eigenschaften
| 96348-47-9 | |
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
octadeca-11,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-8,18H,2-4,9-17H2,1H3 |
InChI-Schlüssel |
YMRRHPHPVJAAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


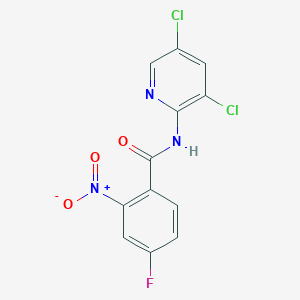
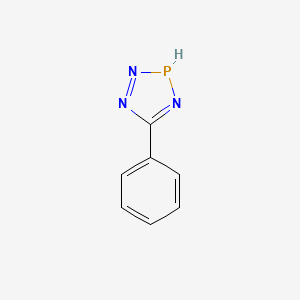
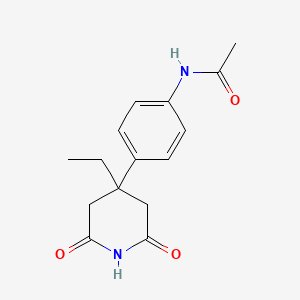
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
